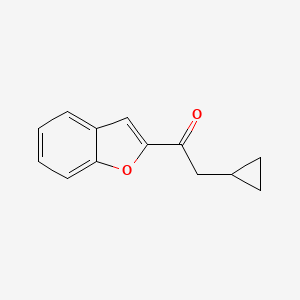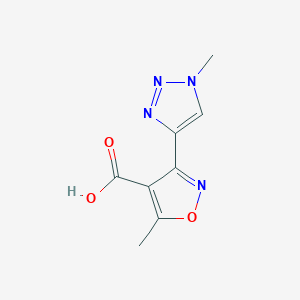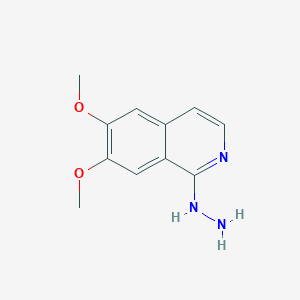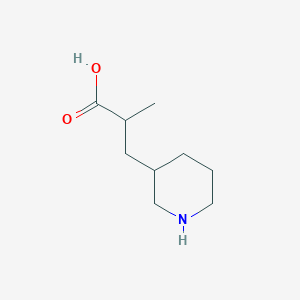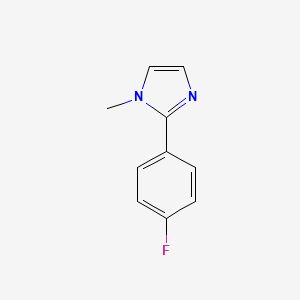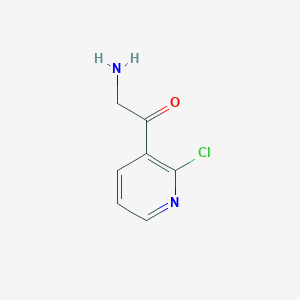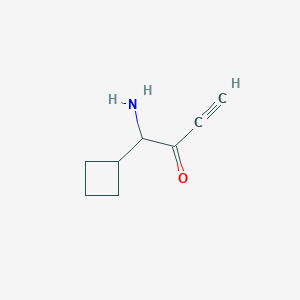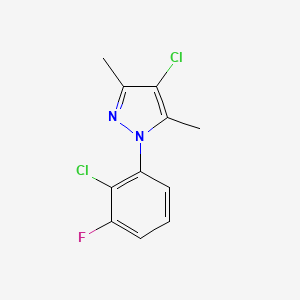
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, as well as chloro and methyl groups on the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone. For example, 2-chloro-3-fluoroacetophenone can react with hydrazine hydrate to form the corresponding pyrazole.
Introduction of chloro and methyl groups: The chloro and methyl substituents can be introduced through electrophilic substitution reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学研究应用
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
4-Chloro-1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the fluoro substituent on the phenyl ring.
4-Chloro-1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole: Lacks the chloro substituent on the phenyl ring.
4-Chloro-1-(2-chloro-3-fluorophenyl)-3-methyl-1H-pyrazole: Lacks one of the methyl groups on the pyrazole ring.
Uniqueness
4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the combination of chloro and methyl groups on the pyrazole ring
属性
分子式 |
C11H9Cl2FN2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
4-chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H9Cl2FN2/c1-6-10(12)7(2)16(15-6)9-5-3-4-8(14)11(9)13/h3-5H,1-2H3 |
InChI 键 |
KAWAJVMZNVWJCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=C(C(=CC=C2)F)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


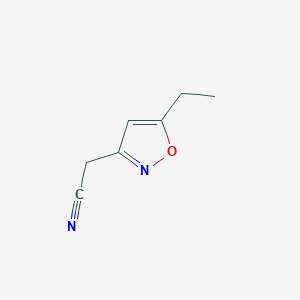
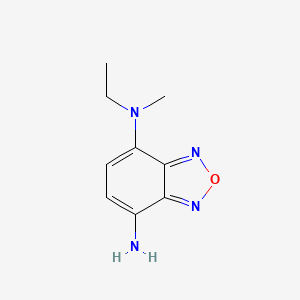
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)

